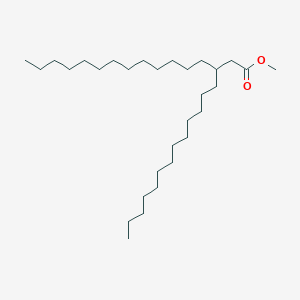
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate, commonly known as MTDE, is a polyunsaturated fatty acid (PUFA) found in the membranes of animal cells. MTDE is a major component of the phospholipid bilayer and is essential for the normal functioning of the cell. MTDE is also important for the production of hormones, enzymes, and other essential molecules. MTDE has been studied extensively and is known to have a wide range of biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.
Starting Materials
Acetone, Methanol, Sodium hydroxide, Benzaldehyde, Methyl iodide, Magnesium, Bromoacetic acid, Ethanol, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Sodium sulfate
Reaction
Step 1: Preparation of bromoacetic acid. Bromoacetic acid can be prepared by reacting acetic acid with bromine in the presence of a catalyst such as sulfuric acid., Step 2: Preparation of benzyl magnesium bromide. Benzyl magnesium bromide can be prepared by reacting benzaldehyde with magnesium in dry ether., Step 3: Preparation of methyl 3-phenylpropanoate. Methyl 3-phenylpropanoate can be prepared by reacting benzyl magnesium bromide with bromoacetic acid followed by reaction with methyl iodide., Step 4: Preparation of methyl 8-phenyldeca-2,4,6-trienoate. Methyl 8-phenyldeca-2,4,6-trienoate can be prepared by reacting methyl 3-phenylpropanoate with sodium hydroxide and then with 2,4,6-octatrienoic acid., Step 5: Preparation of methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate. Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate can be prepared by reacting methyl 8-phenyldeca-2,4,6-trienoate with methanol and hydrochloric acid, followed by neutralization with sodium bicarbonate and drying with sodium sulfate.
科学研究应用
MTDE has been studied extensively and has been found to have a wide range of biological activities. The most common applications of MTDE are in the fields of cell biology, biochemistry, and physiology. MTDE has been found to be involved in the regulation of cell membrane fluidity, the production of hormones, enzymes, and other essential molecules, and the transport of lipids across cell membranes. MTDE has also been found to be involved in the regulation of gene expression, cell signaling, and immune system function.
作用机制
The exact mechanism of action of MTDE is not yet fully understood. However, it is believed that MTDE is involved in the regulation of cell membrane fluidity. MTDE is thought to interact with proteins in the cell membrane, which in turn alters the membrane’s structure and properties. This alteration of the membrane structure is thought to be responsible for the regulation of gene expression, cell signaling, and immune system function.
生化和生理效应
MTDE has been found to have a number of biochemical and physiological effects. The most notable of these is its ability to regulate cell membrane fluidity. The presence of MTDE in the membrane is thought to increase membrane fluidity, which in turn increases the rate of diffusion of molecules across the membrane. This increased diffusion rate is thought to be responsible for the regulation of gene expression, cell signaling, and immune system function.
实验室实验的优点和局限性
MTDE is a relatively easy molecule to synthesize and is widely available. This makes MTDE an ideal molecule for use in lab experiments. Additionally, MTDE is relatively stable and can be stored for long periods of time without degradation. The main limitation of MTDE is that it is not soluble in water, which can make it difficult to work with in some experiments.
未来方向
MTDE has been studied extensively and has been found to have a wide range of biological activities. However, there is still much to be discovered about the molecule. Future research should focus on understanding the exact mechanism of action of MTDE, as well as exploring its potential applications in medicine and biotechnology. Additionally, further research into the synthesis of MTDE should be conducted in order to improve the yield and efficiency of the synthesis process. Finally, further research into the biochemical and physiological effects of MTDE should be conducted in order to gain a better understanding of the molecule’s potential applications.
属性
IUPAC Name |
methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXFAZSXEWIKEQ-BYFNFPHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

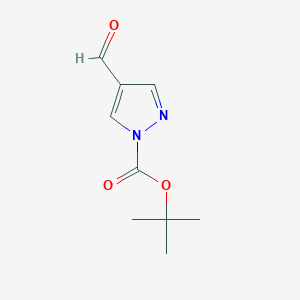
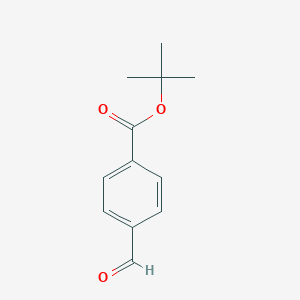

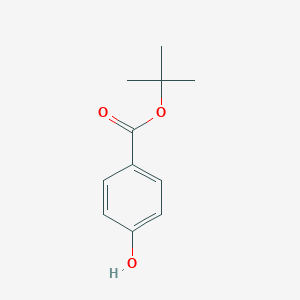
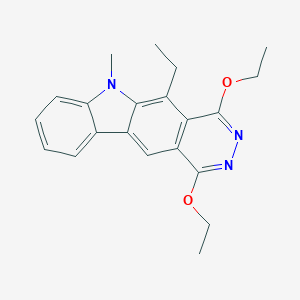
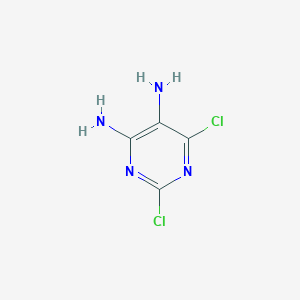

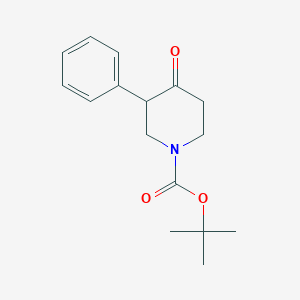
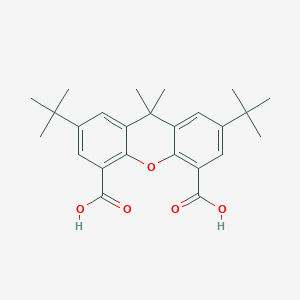
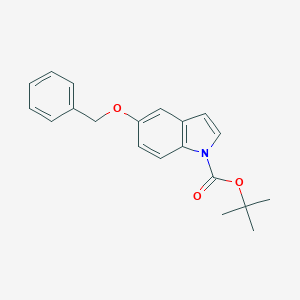
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
